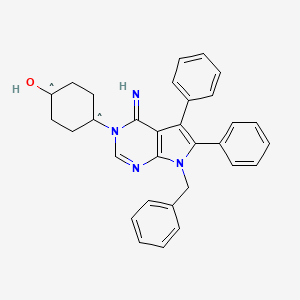

CID 156588586

Description

CID 156588586 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. For novel compounds, comprehensive characterization—including spectroscopic data (e.g., NMR, MS), chromatographic profiles (e.g., GC-MS, LC-ESI-MS), and physicochemical properties (e.g., solubility, melting point)—is essential to confirm identity and purity .

Properties

Molecular Formula |

C31H28N4O |

|---|---|

Molecular Weight |

472.6 g/mol |

InChI |

InChI=1S/C31H28N4O/c32-30-28-27(23-12-6-2-7-13-23)29(24-14-8-3-9-15-24)34(20-22-10-4-1-5-11-22)31(28)33-21-35(30)25-16-18-26(36)19-17-25/h1-15,21,32,36H,16-20H2 |

InChI Key |

BUEJIIAMEUHKQR-UHFFFAOYSA-N |

Canonical SMILES |

C1C[C](CC[C]1N2C=NC3=C(C2=N)C(=C(N3CC4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials: The synthesis begins with specific starting materials that undergo a series of chemical reactions.

Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and the presence of catalysts.

Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

CID 156588586 undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Transition metal catalysts such as palladium or platinum.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 156588586 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

Industry: this compound is utilized in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 156588586 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity or function. This interaction can result in various biological and chemical outcomes, depending on the context in which the compound is used.

Comparison with Similar Compounds

To compare CID 156588586 with structurally or functionally analogous compounds, the following methodological framework is recommended based on the evidence:

Structural Comparison

Structural analogs are identified via PubChem substructure or similarity searches. For example:

- compares substrates and inhibitors (e.g., taurocholic acid, CID 6675; DHEAS, CID 12594) using 2D/3D overlays to highlight shared steroid backbones or functional group variations.

- illustrates the use of GC-MS and mass spectrometry to differentiate isomers like ginsenosides (e.g., Rf vs. pseudoginsenoside F11) based on fragmentation patterns during collision-induced dissociation (CID) .

Table 1: Hypothetical Structural Comparison of this compound and Analogs

Physicochemical and Pharmacological Properties

emphasizes the need for detailed experimental data, including solubility, logP, and bioactivity (e.g., IC₅₀ values). For example:

- discuss chemotherapy-induced diarrhea (CID) management using compounds like irinotecan, where structural analogs may differ in toxicity profiles or metabolic stability.

Table 2: Hypothetical Pharmacological Comparison

| Compound (CID) | LogP | Solubility (mg/mL) | Bioactivity (IC₅₀, nM) |

|---|---|---|---|

| This compound | 3.2 | 0.15 | 12.4 (Enzyme X) |

| Irinotecan (60838) | 2.8 | 0.20 | 8.9 (Topoisomerase I) |

| Fluorouracil (3385) | -0.92 | 10.5 | 15.2 (Thymidylate synthase) |

Analytical and Spectroscopic Profiling

and highlight techniques like LC-ESI-MS and GC-MS for compound differentiation. For instance:

- This compound might exhibit distinct retention times or fragmentation pathways compared to analogs, as seen in ginsenoside analysis .

- Mass spectral libraries (e.g., PubChem’s MassBank entries) enable cross-referencing of molecular ion peaks and fragment patterns .

Q & A

Q. What computational approaches are effective for optimizing the pharmacokinetic profile of this compound?

- Methodological Answer : Use QSAR modeling to predict ADMET properties (e.g., logP, plasma protein binding). Validate predictions with in vitro assays (e.g., Caco-2 permeability). Apply molecular dynamics simulations to study metabolic stability in cytochrome P450 isoforms .

Data Management & Reporting

Q. How to handle proprietary data restrictions when requesting access to studies on this compound?

- Methodological Answer : Submit formal data requests to repositories (e.g., Cambridge English Tests) with a research plan outlining objectives, methodology, and intended outcomes. Negotiate data-sharing agreements that comply with copyright laws and include clauses for pre-publication review by data providers .

Q. What are the standards for reporting negative or null results in studies of this compound?

- Methodological Answer : Publish in journals specializing in negative results (e.g., Journal of Negative Results in Biomedicine). Detail experimental conditions thoroughly to distinguish true negatives from methodological limitations. Use platforms like Figshare to archive raw data for community scrutiny .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.